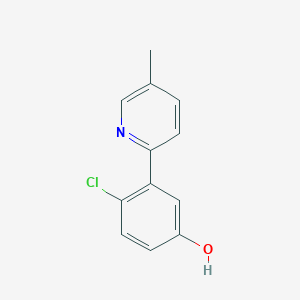

4-Chloro-3-(5-methylpyridin-2-yl)phenol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1150618-01-1 |

|---|---|

Molekularformel |

C12H10ClNO |

Molekulargewicht |

219.66 g/mol |

IUPAC-Name |

4-chloro-3-(5-methylpyridin-2-yl)phenol |

InChI |

InChI=1S/C12H10ClNO/c1-8-2-5-12(14-7-8)10-6-9(15)3-4-11(10)13/h2-7,15H,1H3 |

InChI-Schlüssel |

NQDFFISMUGKPCF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(C=C1)C2=C(C=CC(=C2)O)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategic Route Development for 4 Chloro 3 5 Methylpyridin 2 Yl Phenol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 4-Chloro-3-(5-methylpyridin-2-yl)phenol identifies the most strategic bond for disconnection as the C-C bond linking the chlorophenol ring and the methylpyridine ring. This biaryl linkage immediately suggests a cross-coupling reaction as the forward synthetic step.

The disconnection leads to two key synthons: a nucleophilic phenol (B47542) derivative and an electrophilic pyridine (B92270) derivative. This approach is highly convergent, allowing for the independent synthesis and modification of each precursor before the final coupling step. For a Suzuki-Miyaura coupling, this disconnection translates into two specific precursor molecules: (4-chloro-3-hydroxyphenyl)boronic acid and a halogenated 5-methylpyridine, such as 2-bromo-5-methylpyridine.

Figure 1: Retrosynthetic Disconnection of this compound

Target Molecule -> Precursor 1 (Boronic Acid) + Precursor 2 (Aryl Halide)

This strategy is advantageous because organoboron compounds are generally stable, have low toxicity, and the reaction conditions are tolerant of a wide variety of functional groups. nih.gov

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of the target molecule relies on the efficient preparation of the two key precursors identified in the retrosynthetic analysis.

The required precursor for the Suzuki-Miyaura coupling is (4-chloro-3-hydroxyphenyl)boronic acid. chemimpex.comechemi.com The synthesis of hydroxyphenylboronic acids can be achieved through several established methods. A common route involves the protection of the hydroxyl group of a corresponding bromophenol, followed by metal-halogen exchange and reaction with a borate (B1201080) ester. google.com

A general synthetic sequence is as follows:

Protection: The phenolic hydroxyl group of 3-bromo-4-chlorophenol (B78916) is protected to prevent it from interfering with subsequent organometallic reactions. A silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a suitable protecting group.

Metal-Halogen Exchange: The protected bromochlorophenol is treated with an organolithium reagent (e.g., n-butyllithium) or converted into a Grignard reagent using magnesium metal at low temperatures. google.comguidechem.com

Borylation: The resulting organometallic intermediate is reacted with a trialkyl borate, such as trimethyl borate, to form the boronate ester. chemicalbook.com

Deprotection/Hydrolysis: Acidic workup hydrolyzes the boronate ester to the desired boronic acid and removes the silyl protecting group, yielding (4-chloro-3-hydroxyphenyl)boronic acid.

The complementary precursor is 2-bromo-5-methylpyridine. This compound, also known as 2-bromo-5-picoline, is a versatile building block in the synthesis of pharmaceuticals and agrochemicals. guidechem.com It is a commercially available solid, which simplifies its use in the coupling reaction.

For laboratory-scale synthesis, one potential route involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction. For instance, 2-amino-5-methylpyridine (B29535) can be converted to the corresponding diazonium salt, which is then treated with a bromide source, such as cuprous bromide, to install the bromine atom at the 2-position.

Carbon-Carbon Coupling Reactions for Core Scaffold Assembly

The construction of the biaryl core of this compound is achieved by joining the two previously synthesized precursors via a palladium-catalyzed cross-coupling reaction.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming C-C bonds. nih.gov These reactions follow a general catalytic cycle involving three key steps:

Oxidative Addition: The active Palladium(0) catalyst reacts with the organic halide (2-bromo-5-methylpyridine), inserting itself into the carbon-halogen bond to form a Palladium(II) complex. libretexts.org

Transmetalation: The organic group from the organoboron compound ((4-chloro-3-hydroxyphenyl)boronic acid) is transferred to the Palladium(II) complex, displacing the halide. This step typically requires activation of the boronic acid with a base. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the Palladium(II) complex couple and are eliminated, forming the final biaryl product and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The Suzuki-Miyaura coupling is the specific protocol used for this synthesis, prized for its mild reaction conditions and functional group tolerance. The reaction involves coupling the (4-chloro-3-hydroxyphenyl)boronic acid with 2-bromo-5-methylpyridine. The successful execution of the coupling requires the careful selection of a catalyst, ligand, base, and solvent system.

A typical protocol would involve stirring the two precursors in the presence of a palladium catalyst, a suitable ligand, and a base in an appropriate solvent system, often with heating. The choice of these components is critical for achieving a high yield of the desired product.

Interactive Data Table: Typical Suzuki-Miyaura Reaction Conditions

| Component | Example | Role/Function |

| Aryl Halide | 2-Bromo-5-methylpyridine | The electrophilic coupling partner. |

| Organoboron Reagent | (4-chloro-3-hydroxyphenyl)boronic acid | The nucleophilic coupling partner. |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂] | The catalyst that facilitates the C-C bond formation through the catalytic cycle. libretexts.org |

| Ligand | Triphenylphosphine (PPh₃) or other phosphine (B1218219) ligands (e.g., PCy₃) | Stabilizes the palladium catalyst and influences its reactivity and efficiency. organic-chemistry.org |

| Base | Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃), or Potassium Phosphate (K₃PO₄) | Activates the boronic acid to facilitate the transmetalation step. organic-chemistry.org |

| Solvent System | Dioxane/Water, Toluene (B28343)/Water, or Dimethoxyethane (DME) | Solubilizes the reactants and facilitates the reaction. The presence of water is often beneficial. |

The reaction would be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine completion. Upon completion, an aqueous workup followed by extraction and purification by column chromatography would yield the final product, this compound.

Copper-Mediated Coupling Reactions

Copper-catalyzed or mediated cross-coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative to palladium-catalyzed methods, particularly for the formation of C-O and C-N bonds, and are increasingly used for C-C bond formation. nih.gov These reactions are often more cost-effective.

A copper-catalyzed approach to this compound could involve the coupling of a 2-halopyridine with a phenolic boronic acid or a direct coupling with a phenol. For instance, the synthesis of hydroxylated pyridines has been achieved through copper-catalyzed hydroxylation of diaryliodoniums. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) | Reference |

| 2-Iodo-5-methylpyridine | 4-Chloro-3-hydroxyphenylboronic acid | CuI | Picolinic Acid | K₃PO₄ | DMSO | 90-105 °C | Not Reported | nih.govacs.org |

| 2-Bromo-5-methylpyridine | 4-Chlorophenol (B41353) | CuBr | NPN Ligand | Cs₂CO₃ | Toluene | 110 °C | Not Reported | mdpi.comnih.gov |

Note: The yields are not reported for the specific synthesis of this compound but are based on similar copper-mediated coupling reactions.

Direct Arylation Approaches

Direct arylation, a type of C-H activation/functionalization, has emerged as a more atom-economical and environmentally friendly method for constructing biaryl linkages. This approach avoids the pre-functionalization of one of the coupling partners, which is required in traditional cross-coupling reactions.

A direct arylation strategy for the synthesis of this compound would ideally involve the direct coupling of 5-methylpyridine with 4-chlorophenol at the C3 position of the phenol. However, controlling the regioselectivity of such reactions can be challenging. Rhodium(I)-catalyzed direct arylation has been shown to be effective for pyridines and quinolines. osti.gov Palladium-catalyzed direct C-H arylation is also a widely explored avenue. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) | Reference |

| 5-Methylpyridine | 3-Bromo-4-chlorophenol | [RhCl(CO)₂]₂ | P(OiPr)₃ | K₂CO₃ | Toluene | 120 °C | Not Reported | osti.gov |

| 4-Chlorophenol | 2-Bromo-5-methylpyridine | Pd(OAc)₂ | SelectPhos | Cs₂CO₃ | Dioxane | 100 °C | Not Reported | rsc.org |

Note: The yields are not reported for the specific synthesis of this compound but are based on similar direct arylation reactions.

Optimization of Reaction Conditions and Yields

The success of any synthetic route to this compound will heavily depend on the careful optimization of reaction conditions to maximize yield and minimize side products. Key parameters include the choice of solvent, catalyst, and ligand.

Solvent Effects on Reaction Efficiency

The solvent plays a critical role in cross-coupling reactions, influencing catalyst solubility, stability, and reactivity. rsc.orgwhiterose.ac.uk For instance, in palladium-catalyzed reactions, polar aprotic solvents like DMF, THF, and dioxane are commonly employed. whiterose.ac.uk Ethereal solvents such as THF and diethyl ether are typical for Kumada couplings due to their compatibility with Grignard reagents. wikipedia.org The stability of organometallic intermediates in Negishi couplings is often enhanced by coordinating solvents like ethers. whiterose.ac.uk

| Coupling Reaction | Common Solvents | Rationale | Reference |

| Negishi Coupling | THF, DMF, NMP | Good solubility of reactants and catalyst; coordination to organozinc reagent. | organic-chemistry.orgwhiterose.ac.uk |

| Kumada Coupling | THF, Diethyl Ether | Compatibility with Grignard reagents. | wikipedia.orgwhiterose.ac.uk |

| Copper-Mediated Coupling | DMSO, DMF, Toluene | High boiling points for elevated temperatures; good solubility of salts. | nih.gov |

| Direct Arylation | Toluene, Dioxane, DMF | Depends on the specific catalytic system and substrates. | osti.govrsc.org |

Catalyst Selection and Ligand Design

The choice of catalyst and ligand is paramount in controlling the efficiency and selectivity of cross-coupling reactions. For palladium-catalyzed reactions, the ligand plays a crucial role in stabilizing the active catalytic species and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

For the coupling of pyridyl moieties, electron-rich and sterically bulky phosphine ligands are often effective. For example, secondary phosphine oxides have shown unique efficacy in promoting the palladium-catalyzed coupling of 2-pyridyl Grignard reagents. researchgate.net In copper-catalyzed systems, nitrogen-based ligands like picolinic acid and NPN ligands have been found to be effective. nih.govmdpi.com The selection of the appropriate ligand can also mitigate issues such as catalyst poisoning by sulfur-containing functional groups or the formation of undesired side products. mdpi.com

| Coupling Reaction | Catalyst | Common Ligands | Rationale for Ligand Choice | Reference |

| Negishi Coupling | Pd₂(dba)₃, Pd(PPh₃)₄ | PCyp₃, PPh₃, dppe | Electron-rich and bulky ligands promote oxidative addition and reductive elimination. | wikipedia.orgorganic-chemistry.org |

| Kumada Coupling | [Pd(OAc)₂], NiCl₂ | (1-Ad)₂P(O)H, dppe, Xantphos | Can stabilize the active catalyst and prevent beta-hydride elimination. | researchgate.net |

| Copper-Mediated Coupling | CuI, CuBr | Picolinic Acid, NPN ligands | Enhance the solubility and reactivity of the copper catalyst. | nih.govmdpi.com |

| Direct Arylation | [RhCl(CO)₂]₂, Pd(OAc)₂ | P(OiPr)₃, SelectPhos | Ligand choice is critical for C-H activation and regioselectivity. | osti.govrsc.org |

Temperature and Pressure Optimization

The efficiency of the Suzuki-Miyaura coupling reaction is highly dependent on temperature. This parameter influences reaction kinetics, catalyst stability, and the potential for side reactions.

Temperature: The optimal temperature for the synthesis is a critical factor that balances reaction rate and yield. Lower temperatures can lead to slow or incomplete conversion, while excessively high temperatures may cause catalyst degradation or the formation of unwanted byproducts. mdpi.com For many Suzuki couplings involving aryl chlorides, which are less reactive than bromides or iodides, elevated temperatures are often necessary to achieve a reasonable reaction rate. organic-chemistry.org However, modern high-activity catalysts can facilitate these reactions under milder conditions. beilstein-journals.org Research on similar biaryl syntheses shows that an optimal temperature is typically found in the range of 70-120 °C. mdpi.comgoogle.com Below this range, the reaction yield decreases sharply, while above it, there may be no significant improvement in yield, and catalyst decomposition becomes a concern. researchgate.net

Pressure: Most Suzuki-Miyaura coupling reactions are conducted at atmospheric pressure in standard laboratory glassware. The use of elevated pressure is generally not required unless volatile solvents are used at temperatures above their boiling points, which necessitates a sealed reaction vessel. For the synthesis of this compound, standard atmospheric pressure is sufficient.

Table 1: Illustrative Impact of Temperature on Suzuki-Miyaura Coupling Yield This table presents generalized data based on typical optimization studies for Suzuki-Miyaura reactions to illustrate the temperature-yield relationship.

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

| 1 | Room Temp. (25°C) | 24 | < 10% | Inefficient conversion at ambient temperature. |

| 2 | 60°C | 12 | 65% | Moderate yield with extended reaction time. |

| 3 | 80°C | 8 | 92% | Optimal balance of rate and yield. researchgate.net |

| 4 | 100°C | 8 | 93% | No significant improvement over 80°C. |

| 5 | 120°C | 8 | 88% | Potential catalyst degradation or side reactions. researchgate.net |

Green Chemistry Principles in Synthetic Route Development

Modern chemical synthesis places a strong emphasis on sustainability. Green chemistry principles aim to design processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. jocpr.com

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com The ideal atom economy is 100%, as seen in addition or rearrangement reactions. jocpr.com

For the synthesis of this compound via a Suzuki-Miyaura coupling, the key reactants would be a derivative of 4-chlorophenol (e.g., 2-bromo-4-chlorophenol) and a 5-methylpyridin-2-ylboronic acid. The reaction generates the desired product and inorganic salts as byproducts.

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

While the atom economy for coupling reactions is never 100% due to the formation of stoichiometric byproducts, it provides a valuable metric for comparing the efficiency of different synthetic routes. primescholars.com

Table 2: Theoretical Atom Economy for a Plausible Suzuki Coupling Route

| Role | Compound | Formula | Molecular Weight ( g/mol ) |

| Reactant 1 | 2-Bromo-4-chlorophenol | C₆H₄BrClO | 207.45 |

| Reactant 2 | 5-Methylpyridin-2-ylboronic acid | C₆H₈BNO₂ | 136.94 |

| Base | Sodium Carbonate | Na₂CO₃ | 105.99 |

| Desired Product | This compound | C₁₂H₁₀ClNO | 219.67 |

| Byproducts | NaBr, NaCl, B(OH)₃, H₂O, CO₂ | - | - |

Note: The calculation of atom economy in practice includes all atoms from reactants that are not incorporated into the final product. For simplicity, this table outlines the primary reactants and the desired product.

Solvents are a major contributor to chemical waste. researchgate.net Green chemistry encourages the use of safer, more environmentally benign solvents or, where possible, solvent-free conditions. mdpi.com Traditional Suzuki reactions often use organic solvents like toluene or dioxane. However, significant progress has been made in using alternative media.

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. mdpi.com The development of water-soluble ligands and catalysts has enabled efficient Suzuki coupling reactions in aqueous media, often in combination with a co-solvent like ethanol. researchgate.netrsc.org

Ionic Liquids (ILs): These are salts that are liquid at low temperatures. They have negligible vapor pressure, which reduces air pollution. researchgate.net Some ILs can act as both the solvent and part of the catalytic system, and they can often be recycled. mdpi.com

Bio-based Solvents: Solvents derived from renewable resources, such as 2-Methyltetrahydrofuran (2-MeTHF) or Cyrene™, are gaining traction as sustainable alternatives to petroleum-based solvents. researchgate.netmdpi.com

Table 3: Comparison of Conventional and Green Solvents for Synthesis

| Solvent | Type | Boiling Point (°C) | Key Advantages | Key Disadvantages |

| Toluene | Conventional (Aromatic) | 111 | Good solubility for organic reagents. | Toxic, volatile, derived from petroleum. |

| 1,4-Dioxane | Conventional (Ether) | 101 | Good solubility, often used with bases. | Suspected carcinogen, forms peroxides. |

| Water (H₂O) | Green | 100 | Non-toxic, non-flammable, cheap. mdpi.com | Poor solubility for many organic compounds. |

| Ethanol/Water | Green Mixture | ~78-100 | Improved solubility, renewable resource. | Flammable. |

| 2-MeTHF | Green (Bio-based) | 80 | Derived from renewables, better stability than THF. mdpi.com | More expensive than conventional solvents. |

The palladium catalyst is a crucial but expensive and scarce component of the Suzuki-Miyaura reaction. acs.org Sustainability in this context focuses on reducing the amount of palladium used and enabling its recovery and reuse.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. rsc.org A common approach is to immobilize palladium nanoparticles on a solid support like activated carbon, silica, or hydrotalcite. mdpi.com This allows the catalyst to be easily filtered off and reused for multiple reaction cycles, minimizing palladium waste. mdpi.commdpi.com

Recyclable Homogeneous Catalysts: While traditional homogeneous catalysts are difficult to separate from the reaction mixture, newer systems have been designed for recyclability. acs.orgmdpi.com

Alternative Metal Catalysts: Research is ongoing into replacing palladium with more abundant and less toxic metals like copper or nickel. mdpi.com While often requiring different reaction conditions, these systems represent a long-term sustainable alternative.

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanism is vital for optimizing conditions and troubleshooting synthetic challenges. The synthesis of this compound via Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. acs.orgnih.gov

The generally accepted mechanism involves three primary steps:

Oxidative Addition: The cycle begins with an active Pd(0) complex. The aryl halide (e.g., a protected 2-bromo-4-chlorophenol) reacts with the Pd(0) species, which inserts itself into the carbon-halogen bond. This forms a new Pd(II) complex. This step is often rate-limiting, particularly for less reactive aryl chlorides.

Transmetalation: The organoboron compound (5-methylpyridin-2-ylboronic acid) is activated by a base (e.g., potassium carbonate). The organic group from the boron atom is then transferred to the Pd(II) complex, displacing the halide and forming a new Pd(II) intermediate with both organic fragments attached.

Reductive Elimination: In the final step, the two organic groups on the palladium center are coupled, forming the new C-C bond of the desired biaryl product, this compound. This step regenerates the Pd(0) catalyst, which can then enter another catalytic cycle. acs.org

Each of these steps can be influenced by the choice of ligand, solvent, base, and temperature, all of which are critical variables in the strategic development of the synthetic route.

Chemical Reactivity and Transformation Studies of 4 Chloro 3 5 Methylpyridin 2 Yl Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional group that typically governs the reactivity of phenol (B47542) derivatives. Its influence extends to reactions on the hydroxyl group itself and on the aromatic ring to which it is attached.

Electrophilic Aromatic Substitution on the Phenol Ring

The hydroxyl group is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. In 4-Chloro-3-(5-methylpyridin-2-yl)phenol, the positions ortho and para to the hydroxyl group are already substituted (position 4 with chloro, position 2 with the methylpyridine group). The remaining unsubstituted positions on the phenolic ring would be the primary sites for electrophilic attack. However, specific studies detailing reactions such as halogenation, nitration, sulfonation, or Friedel-Crafts alkylation/acylation on this compound have not been reported. The interplay of the activating hydroxyl group, the deactivating but ortho, para-directing chloro group, and the bulky methylpyridine substituent would create a complex directive effect that would require experimental verification to determine the regioselectivity of any substitution.

Etherification Reactions

The phenolic hydroxyl group can be converted to an ether through various methods, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide. While this is a general and reliable method for ether synthesis from phenols, no specific examples of etherification of this compound have been documented in the scientific literature.

Table 1: Hypothetical Etherification Reactions of this compound This table is illustrative of expected reactions and does not represent published experimental data.

| Alkylating Agent | Expected Product |

|---|---|

| Methyl iodide (CH₃I) | 2-(4-Chloro-3-methoxyphenyl)-5-methylpyridine |

Esterification Reactions

Phenols can be esterified to form phenyl esters, typically by reaction with acyl chlorides or acid anhydrides in the presence of a base, or directly with carboxylic acids under acidic catalysis (Fischer esterification). These reactions are fundamental in organic synthesis for the protection of phenolic hydroxyl groups or for the synthesis of biologically active esters. Despite the broad applicability of these reactions, there are no published reports of the esterification of this compound.

Table 2: Hypothetical Esterification Reactions of this compound This table is illustrative of expected reactions and does not represent published experimental data.

| Acylating Agent | Expected Product |

|---|---|

| Acetyl chloride (CH₃COCl) | 4-Chloro-3-(5-methylpyridin-2-yl)phenyl acetate (B1210297) |

Oxidation Pathways

Phenols can be oxidized to a variety of products, with the formation of quinones being a common outcome, particularly for hydroquinones and catechols. The oxidation of this compound could potentially lead to quinone-type structures or undergo oxidative coupling to form polymeric materials. However, the specific oxidation pathways and the resulting products for this compound have not been investigated or reported in the available literature.

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic, allowing for reactions at this position.

N-Oxidation

The nitrogen atom of a pyridine ring can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). This transformation alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. There is currently no specific experimental data available in the scientific literature regarding the N-oxidation of this compound.

Table 3: Hypothetical N-Oxidation of this compound This table is illustrative of an expected reaction and does not represent published experimental data.

| Oxidizing Agent | Expected Product |

|---|

Quaternization Reactions

The pyridine ring in this compound contains a nitrogen atom with a lone pair of electrons, making it a nucleophilic center susceptible to alkylation. This reaction, known as quaternization, would involve the treatment of the compound with an alkyl halide (e.g., methyl iodide or ethyl bromide). The nitrogen atom would attack the electrophilic carbon of the alkyl halide, resulting in the formation of a positively charged N-alkylpyridinium salt.

This transformation is a fundamental reaction of pyridines and is expected to proceed under standard alkylation conditions. The resulting pyridinium (B92312) salt would exhibit significantly different solubility and electronic properties compared to the parent molecule. However, specific studies detailing the reaction conditions, yields, or the isolation of such quaternary salts from this compound have not been reported.

Coordination with Metal Centers

The structure of this compound features two potential sites for coordination with metal ions: the nitrogen atom of the pyridine ring and the oxygen atom of the phenolic hydroxyl group. This arrangement makes it a potential bidentate ligand, capable of forming a stable chelate ring with a metal center. The deprotonated phenoxide ion would act as an anionic oxygen donor, while the pyridine nitrogen would act as a neutral nitrogen donor.

This type of pyridyl-phenol ligand architecture is known to form stable complexes with a wide range of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.net The formation of such complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting coordination compounds can exhibit interesting magnetic, electronic, and catalytic properties. Despite the potential for this compound to act as a versatile ligand, specific research on its coordination complexes, including their synthesis and characterization, is not available in the reviewed literature.

Reactivity of the Chloro Substituent

Nucleophilic Aromatic Substitution (SNAr) Investigations

The chlorine atom on the phenol ring is a potential leaving group for nucleophilic aromatic substitution (SNAr). In a typical SNAr reaction, an aryl halide is attacked by a strong nucleophile, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For the reaction to be facile, the aromatic ring usually requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the pyridyl group is an electron-withdrawing substituent. However, it is positioned meta to the chloro group, which does not allow it to directly stabilize the negative charge of the Meisenheimer intermediate through resonance. Therefore, SNAr reactions at this position are expected to be slow and require harsh conditions, such as high temperatures and very strong nucleophiles (e.g., sodium methoxide, ammonia). There are no specific published investigations detailing SNAr reactions on this compound.

Cross-Coupling Reactions (e.g., Further Arylation, Alkynylation)

Aryl chlorides are valuable substrates for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro substituent on this compound could potentially undergo several such transformations.

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl chloride with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orglibretexts.orgorganic-chemistry.org This would allow for the introduction of a new aryl or vinyl group in place of the chlorine atom.

Sonogashira Coupling: This involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and copper complexes, to form an arylated alkyne. wikipedia.orglibretexts.orgorganic-chemistry.orgrsc.org

Buchwald-Hartwig Amination: This reaction would couple the aryl chloride with an amine in the presence of a palladium catalyst to form a new carbon-nitrogen bond.

These reactions are cornerstones of modern organic synthesis. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, specialized catalyst systems have been developed to facilitate their use. Nevertheless, specific examples of cross-coupling reactions performed on this compound, including catalyst systems, reaction conditions, and yields, have not been documented.

Reductive Dehalogenation Studies

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. For this compound, this would transform the molecule into 3-(5-methylpyridin-2-yl)phenol. This reaction can be achieved through several methods, including:

Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), often in the presence of a base to neutralize the HCl byproduct.

Metal/Acid Systems: Using metals like zinc or tin in an acidic medium.

Hydride Reagents: Using complex metal hydrides, although this may also reduce other functional groups.

While this is a common transformation for aryl halides, no studies specifically reporting the reductive dehalogenation of this compound were identified.

Reactivity of the Methyl Group on the Pyridine Ring

The methyl group attached to the pyridine ring is also a site for potential chemical modification. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring.

Oxidation: The methyl group can be oxidized to a carboxylic acid (forming 4-chloro-3-(5-carboxypyridin-2-yl)phenol) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid. Milder oxidation could potentially yield the corresponding aldehyde.

Halogenation: Under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the methyl group could be halogenated to form a (bromomethyl)pyridine derivative. This product would be a versatile intermediate for further nucleophilic substitution reactions.

Deprotonation: The protons on the methyl group are weakly acidic and can be removed by a very strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a stabilized carbanion. This anion can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to create new carbon-carbon bonds.

These reactions are well-established for methyl-substituted pyridines (picolines). However, the application of these methods to this compound, and the potential for competing reactions at other sites on the molecule, have not been explored in the available literature.

Oxidation to Carboxylic Acid or Aldehyde Derivatives

The oxidation of the methyl group on the pyridine ring of this compound can potentially yield either the corresponding carboxylic acid or aldehyde. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.

Strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), are typically employed for the exhaustive oxidation of alkyl groups on aromatic rings to carboxylic acids. In the case of this compound, treatment with a strong oxidant under forcing conditions would be expected to convert the methyl group into a carboxylic acid, yielding 4-Chloro-3-(5-carboxypyridin-2-yl)phenol. It is important to note that the phenolic hydroxyl group is also susceptible to oxidation and may require protection prior to the oxidation of the methyl group to avoid undesired side reactions and degradation of the starting material.

The selective oxidation of the methyl group to an aldehyde is a more delicate transformation and requires milder and more specific oxidizing agents. Reagents such as selenium dioxide (SeO2) or chromium-based oxidants like pyridinium chlorochromate (PCC) are often used for the conversion of benzylic methyl groups to aldehydes. The successful partial oxidation to 4-Chloro-3-(5-formylpyridin-2-yl)phenol would necessitate careful control of reaction parameters to prevent over-oxidation to the carboxylic acid.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Potential Product | Product Type |

| This compound | Potassium Permanganate (KMnO4) | 4-Chloro-3-(5-carboxypyridin-2-yl)phenol | Carboxylic Acid |

| This compound | Selenium Dioxide (SeO2) | 4-Chloro-3-(5-formylpyridin-2-yl)phenol | Aldehyde |

Benzylic Functionalization Reactions

The methyl group of the 5-methylpyridine moiety is a benzylic position and is, therefore, susceptible to a variety of functionalization reactions, most notably halogenation. Benzylic halogenation typically proceeds via a free radical mechanism and is initiated by light or a radical initiator.

A common and effective method for benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). This reaction would be expected to selectively introduce a bromine atom at the methyl group, leading to the formation of 4-Chloro-3-(5-(bromomethyl)pyridin-2-yl)phenol. This brominated derivative serves as a versatile intermediate for further synthetic transformations, such as nucleophilic substitution reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -OR, -NR2).

Table 2: Illustrative Benzylic Functionalization of this compound

| Reagent | Reaction Type | Product |

| N-Bromosuccinimide (NBS), Radical Initiator | Benzylic Bromination | 4-Chloro-3-(5-(bromomethyl)pyridin-2-yl)phenol |

| Sodium Cyanide (NaCN) following bromination | Nucleophilic Substitution | 4-Chloro-3-(5-(cyanomethyl)pyridin-2-yl)phenol |

| Sodium Hydroxide (NaOH) following bromination | Nucleophilic Substitution | 4-Chloro-3-(5-(hydroxymethyl)pyridin-2-yl)phenol |

Chemo- and Regioselectivity in Complex Chemical Transformations

The presence of multiple reactive sites in this compound—the phenolic hydroxyl group, the activated aromatic ring, and the benzylic methyl group—presents challenges and opportunities in terms of chemo- and regioselectivity. The outcome of a given reaction will depend on the nature of the reagents and the reaction conditions, which can be tuned to favor transformation at a specific site.

For instance, in electrophilic aromatic substitution reactions, the directing effects of the substituents on the phenol ring will govern the position of substitution. The hydroxyl group is a strong activating group and an ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director. The pyridinyl substituent is a deactivating group. The interplay of these electronic effects would need to be carefully considered to predict the regiochemical outcome of reactions such as nitration, halogenation, or Friedel-Crafts reactions on the phenolic ring.

In reactions involving both the phenolic hydroxyl and the benzylic methyl group, chemoselectivity becomes a key consideration. For example, a reaction with a strong base could potentially deprotonate the phenolic hydroxyl group, forming a phenoxide, or deprotonate the benzylic methyl group to form a carbanion. The relative acidity of these two positions will determine the site of deprotonation. Generally, the phenolic proton is significantly more acidic than the benzylic protons, and thus, reactions with common bases would be expected to occur at the hydroxyl group.

Reaction Kinetics and Thermodynamic Studies of Key Transformations

The kinetics of the oxidation of the methyl group would be influenced by factors such as the concentration of the oxidizing agent, temperature, and the presence of a catalyst. The reaction rate would be expected to increase with increasing temperature and concentration of the oxidant.

For benzylic functionalization reactions that proceed through a radical mechanism, the rate of reaction would depend on the efficiency of radical initiation and the stability of the benzylic radical intermediate. The presence of the electron-withdrawing pyridine ring could have an effect on the stability of the benzylic radical and thus influence the reaction kinetics.

Thermodynamically, the conversion of the methyl group to a carboxylic acid is a highly favorable process due to the formation of a more stable, oxidized product. The equilibrium of benzylic halogenation reactions is typically favorable, especially when reagents like NBS are used, as the formation of the stable succinimide (B58015) byproduct helps to drive the reaction to completion.

Further experimental studies would be necessary to quantify the reaction rates, activation energies, and equilibrium constants for the various transformations of this compound.

Advanced Structural Elucidation and Conformational Analysis of 4 Chloro 3 5 Methylpyridin 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Beyond Basic Characterization

Conformational Dynamics in Solution via Variable Temperature NMR

It is important to note that while research exists for compounds with similar structural motifs (e.g., other substituted chlorophenols or methylpyridines), these findings cannot be extrapolated to 4-Chloro-3-(5-methylpyridin-2-yl)phenol with the degree of certainty required for a dedicated scientific article. Each compound possesses a unique crystalline and solution-state structure, and even minor changes in molecular composition can lead to significant differences in its structural and chemical behavior.

Should peer-reviewed research on the synthesis and detailed structural analysis of this compound be published in the future, a comprehensive article as outlined could then be generated.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding arrangements within a molecule. The predicted vibrational modes for this compound are derived from the characteristic frequencies of chlorophenols and methylpyridines.

The key functional groups present in the molecule are the hydroxyl (-OH) group, the C-Cl bond, the methyl (-CH₃) group, and the two aromatic rings (phenol and pyridine). Each of these will give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

Key Predicted Vibrational Frequencies:

O-H Vibrations: The hydroxyl group is expected to show a strong, broad absorption band in the IR spectrum in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. The broadness of this peak is indicative of hydrogen bonding. The in-plane O-H bending vibration is anticipated to appear in the 1300-1450 cm⁻¹ region, while the out-of-plane bend would be found at lower wavenumbers.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the phenol (B47542) and pyridine (B92270) rings are expected to produce multiple weak to medium bands in the 3000-3100 cm⁻¹ region.

Methyl Group Vibrations: The methyl group attached to the pyridine ring will exhibit characteristic symmetric and asymmetric stretching vibrations in the 2850-2975 cm⁻¹ range. Bending vibrations for the methyl group are expected around 1375 cm⁻¹ and 1450 cm⁻¹.

Aromatic Ring Vibrations: The C-C stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. Due to the presence of two distinct aromatic systems, a complex pattern of peaks is expected in this area.

C-O Stretching: The stretching vibration of the C-O bond of the phenolic group is predicted to be in the 1200-1300 cm⁻¹ range.

C-N Stretching: The C-N stretching vibrations within the pyridine ring are expected to be observed in the 1250-1350 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is anticipated to give a strong absorption in the lower frequency region of the IR spectrum, typically between 600-800 cm⁻¹.

The complementary nature of IR and Raman spectroscopy is crucial for a complete analysis. While the O-H stretch is typically strong in the IR spectrum, the symmetric vibrations of the aromatic rings may be more prominent in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Functional Group |

| O-H Stretch | 3200-3600 | Strong, Broad | Weak | Hydroxyl |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak | Medium | Phenol & Pyridine Rings |

| CH₃ Asymmetric Stretch | ~2960 | Medium | Medium | Methyl |

| CH₃ Symmetric Stretch | ~2870 | Medium | Medium | Methyl |

| C=C/C=N Ring Stretch | 1400-1600 | Medium-Strong | Strong | Phenol & Pyridine Rings |

| O-H In-plane Bend | 1300-1450 | Medium | Weak | Hydroxyl |

| C-O Stretch | 1200-1300 | Strong | Medium | Phenol |

| C-N Stretch | 1250-1350 | Medium | Medium | Pyridine Ring |

| C-Cl Stretch | 600-800 | Strong | Medium | Chloro |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and High-Resolution Mass Determination

Mass spectrometry provides information about the molecular weight and structural features of a molecule through the analysis of its fragmentation pattern upon ionization.

High-Resolution Mass Determination: The exact mass of this compound can be calculated based on its molecular formula, C₁₂H₁₀ClNO. This high-resolution mass is crucial for unambiguous identification.

Molecular Formula: C₁₂H₁₀ClNO

Monoisotopic Mass: 219.0451 Da

Predicted Fragmentation Pathway: Upon electron impact ionization, the molecular ion [M]⁺• would be formed. The presence of the chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion is likely to proceed through several key pathways:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond would result in the formation of a [M-Cl]⁺ fragment.

Cleavage of the C-C bond between the rings: This would lead to the formation of ions corresponding to the chlorophenol and methylpyridine moieties.

Loss of CO: Phenolic compounds often exhibit a loss of carbon monoxide from the molecular ion.

Fragmentation of the Pyridine Ring: The methylpyridine ring can undergo characteristic fragmentation, including the loss of HCN.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [C₁₂H₁₀ClNO]⁺• | Molecular Ion (M⁺•) | 219/221 |

| [C₁₂H₁₀NO]⁺ | Loss of •Cl | 184 |

| [C₆H₄ClO]⁺ | Chlorophenoxy ion | 127/129 |

| [C₆H₆N]⁺ | Methylpyridyl ion | 92 |

| [C₁₁H₁₀NO]⁺ | Loss of CO from M⁺• | 191/193 |

Chiroptical Properties (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral as it does not possess any stereogenic centers and lacks planar or axial chirality. Therefore, it will not exhibit chiroptical properties such as optical rotation or circular dichroism.

However, chiroptical properties could be induced through the synthesis of chiral derivatives. This could be achieved by:

Introduction of a Chiral Center: Derivatization of the hydroxyl group with a chiral reagent, for example, to form a chiral ester or ether.

Atropisomerism: If rotation around the C-C bond connecting the two rings were sufficiently hindered, for instance by the introduction of bulky ortho-substituents, atropisomers could potentially be isolated. These atropisomers would be enantiomers and would exhibit chiroptical properties.

Should such chiral derivatives be synthesized, techniques like Circular Dichroism (CD) spectroscopy would be invaluable for characterizing their stereochemistry. The Cotton effects observed in the CD spectrum would correspond to the electronic transitions of the chromophoric phenol and pyridine systems, and their signs and magnitudes would be indicative of the absolute configuration of the chiral derivative.

Computational and Theoretical Chemistry Investigations of 4 Chloro 3 5 Methylpyridin 2 Yl Phenol

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the behavior of a molecule. By solving the Schrödinger equation, or approximations of it, these methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been successfully applied to determine the molecular structure and spectroscopic values of various organic compounds. researchgate.net The combination of DFT calculations with experimental studies is a powerful approach to understanding the characterization of a molecule. nanobioletters.com

For 4-Chloro-3-(5-methylpyridin-2-yl)phenol, DFT calculations, often employing basis sets like 6-311G(d,p), are instrumental in optimizing the molecular geometry to its lowest energy state. researchgate.net This process yields critical information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure. The accuracy of these calculations is often validated by comparing the theoretical data with experimental results, such as those from X-ray crystallography. researchgate.net

| Parameter | Description | Typical DFT Output |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Coordinates of each atom. |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Measured in Angstroms (Å). |

| Bond Angles | The angle formed between three atoms across at least two bonds. | Measured in degrees (°). |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Measured in degrees (°). |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. orientjchem.orgnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, characterizing the molecule as "hard". Conversely, a small gap indicates a "soft" molecule that is more polarizable and reactive. orientjchem.orgmdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. orientjchem.org Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich phenol (B47542) and pyridine (B92270) rings, while the LUMO may be distributed across the aromatic systems.

| Parameter | Significance |

|---|---|

| HOMO Energy | Correlates with the ionization potential and electron-donating ability. |

| LUMO Energy | Correlates with the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, stability, and electronic excitation energy. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, indicating these as sites for hydrogen bonding and electrophilic interactions. Positive potential would be expected around the hydrogen atoms, particularly the hydroxyl proton. researchgate.net

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

Potential Energy Surface (PES) scans are computational methods used to explore the conformational space of a molecule. By systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step, a PES scan can identify the most stable conformations (energy minima) and the energy barriers between them (transition states).

For this compound, a key conformational feature is the dihedral angle between the phenol and pyridine rings. A PES scan of this rotation would reveal the most energetically favorable orientation of the two rings relative to each other, which could range from planar to a more twisted conformation.

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and thermodynamic properties of a molecule at a given temperature.

An MD simulation of this compound would illustrate the flexibility of the molecule, showing how the bond lengths, bond angles, and dihedral angles fluctuate around their equilibrium values. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or solvent molecules.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound, often with a high degree of accuracy that can complement and guide experimental work.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. Theoretical calculations, particularly those using density functional theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of organic molecules. acs.orgnih.gov The process typically involves optimizing the molecular geometry of this compound at a given level of theory and then calculating the NMR shielding tensors. These calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For a molecule with the complexity of this compound, different computational models and basis sets can be employed to achieve results that correlate well with experimental data. ruc.dk The accuracy of these predictions is crucial for confirming the correct assignment of resonances in experimentally obtained spectra and for distinguishing between potential isomers.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) This table is for illustrative purposes, as specific computational data for this exact compound is not available in the cited literature. The values represent typical ranges for similar chemical environments.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (Phenolic, -OH) | 150-160 |

| C (Phenolic, -Cl) | 120-130 |

| C (Phenolic, Pyridinyl) | 135-145 |

| C (Pyridinyl, Phenolic) | 155-165 |

| C (Pyridinyl, -CH₃) | 145-155 |

Vibrational Frequency Calculations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can calculate the harmonic vibrational frequencies of this compound, which correspond to the fundamental vibrational transitions. nih.gov These calculations are instrumental in assigning the absorption bands observed in experimental IR and Raman spectra. researchgate.netcdnsciencepub.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative) This table is for illustrative purposes, as specific computational data for this exact compound is not available in the cited literature. The values represent typical ranges for these functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch (Phenolic) | 3600-3200 |

| C-H stretch (Aromatic) | 3100-3000 |

| C=C stretch (Aromatic) | 1600-1450 |

| C-O stretch (Phenolic) | 1260-1180 |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a window into the energetic and structural changes that occur during a chemical reaction, providing a level of detail that is often inaccessible through experimental means alone. researchgate.netnih.gov

Transition State Characterization

For any proposed reaction involving this compound, identifying the transition state is of paramount importance. The transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in its calculated vibrational spectrum. Computational methods can be used to locate and characterize the geometry and energy of these fleeting structures. acs.org Understanding the transition state provides critical insights into the reaction's activation energy and, consequently, its rate.

Non-Covalent Interaction (NCI) Analysis and Quantum Theory of Atoms in Molecules (QTAIM) Studies

The structure, stability, and intermolecular interactions of this compound are governed by a network of non-covalent interactions. NCI analysis is a computational tool that allows for the visualization of these interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, in real space. This method is based on the electron density and its derivatives.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density to define atomic properties and the nature of chemical bonds. QTAIM can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points can be used to characterize the strength and nature of both covalent and non-covalent interactions within and between molecules of this compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Applications of 4 Chloro 3 5 Methylpyridin 2 Yl Phenol in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block in Multi-Step Organic Syntheses

The molecular architecture of 4-Chloro-3-(5-methylpyridin-2-yl)phenol, featuring a reactive phenol (B47542), a coordinating pyridine (B92270) ring, and halogen substituents, positions it as a valuable starting material for the construction of more complex molecules.

Precursor for Complex Heterocyclic Systems

The presence of the phenol and pyridine groups allows for a variety of cyclization reactions to form fused heterocyclic systems. The hydroxyl group of the phenol can be readily converted into a leaving group or used as a nucleophile, while the pyridine nitrogen can act as a nucleophile or a directing group. For instance, similar structures are used in the synthesis of oxadiazole-linked phenol analogues, which have shown biological activity. mdpi.com The chloro and methyl substituents can also be modified to introduce further complexity.

Intermediate in the Synthesis of Functional Organic Molecules

This compound can serve as a key intermediate in the synthesis of a range of functional organic molecules. The phenolic hydroxyl group can be alkylated or acylated to produce ethers and esters with tailored properties. Furthermore, the pyridine ring can undergo N-alkylation or oxidation. The aromatic rings can be subjected to further electrophilic substitution reactions, although the existing substituents will direct the position of new groups. For example, related pyridin-2-yl phenol compounds are used in the synthesis of pseudo-Betti bases, which are precursors for various natural products. nih.govresearchgate.netbrieflands.com

In the Design and Synthesis of New Ligands for Catalysis

The 2-pyridylphenol scaffold is a well-established bidentate ligand in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. The specific substitution pattern of this compound can fine-tune the electronic and steric properties of the resulting metal complexes, influencing their catalytic activity.

Chelation Properties with Transition Metals

The nitrogen atom of the pyridine ring and the oxygen atom of the phenolic hydroxyl group can coordinate to a metal center, forming a stable six-membered chelate ring. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methyl group on the pyridine ring can modulate the electron density at the nitrogen atom, thereby affecting the ligand's coordination strength and the properties of the resulting metal complex.

Table 1: Predicted Coordination Properties of this compound with Various Transition Metals (Note: This data is representative and based on the general behavior of 2-pyridylphenol ligands, as specific experimental data for the title compound is unavailable.)

| Metal Ion | Expected Coordination Geometry | Potential Stability Constant (log K) |

| Cu(II) | Square Planar / Distorted Octahedral | 8 - 10 |

| Ni(II) | Octahedral | 7 - 9 |

| Co(II) | Tetrahedral / Octahedral | 6 - 8 |

| Zn(II) | Tetrahedral | 5 - 7 |

| Pd(II) | Square Planar | > 10 |

Application in Homogeneous and Heterogeneous Catalysis

Transition metal complexes derived from this compound could find applications in various catalytic transformations. For example, palladium complexes of similar ligands are known to catalyze C-H activation and cross-coupling reactions. researchgate.netacs.org The specific substituents on the ligand can influence the selectivity and efficiency of these catalytic processes. The ligand could also be immobilized on a solid support for applications in heterogeneous catalysis, allowing for easier catalyst recovery and reuse.

Role in the Development of Photoactive or Optoelectronic Materials

Derivatives of pyridyl-phenol are being investigated for their interesting optical properties, making them promising candidates for the development of novel photoactive and optoelectronic materials.

The intramolecular hydrogen bond between the phenolic proton and the pyridine nitrogen can lead to excited-state intramolecular proton transfer (ESIPT), a process that can result in a large Stokes shift and dual fluorescence. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and laser dyes. The chloro and methyl substituents on the aromatic rings can be used to tune the photophysical properties of the molecule, such as its absorption and emission wavelengths, and quantum yield.

Table 2: Hypothetical Photophysical Properties of this compound (Note: This data is hypothetical and based on the properties of similar pyridyl-phenol compounds, as specific experimental data for the title compound is not available.)

| Property | Predicted Value |

| Absorption Maximum (λabs) in CH2Cl2 | 320 - 340 nm |

| Emission Maximum (λem) in CH2Cl2 | 450 - 480 nm (Normal Emission), 550 - 580 nm (Tautomer Emission) |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.3 |

| Stokes Shift | > 100 nm |

Synthesis of Fluorescent Probes (non-biological)

The structural framework of this compound is amenable to the synthesis of novel fluorescent probes. The phenolic hydroxyl group can be readily derivatized to introduce fluorogenic trigger groups, while the pyridine ring can modulate the electronic properties of the resulting dye. Pyridine-based fluorescent probes are of significant interest for various sensing applications. mdpi.com

Derivatives of chlorophenols have been utilized in the development of fluorescent sensors. For instance, a modified β-cyclodextrin polymer demonstrated fluorescence quenching upon interaction with chlorophenols, indicating the potential for these compounds in molecular recognition systems. nih.gov The sensitivity of such systems can vary with the specific chlorophenol, as shown in the table below, which highlights the potential for tuning sensor selectivity based on the substitution pattern.

Table 1: Fluorescence Quenching and Stability Constants of a β-Cyclodextrin Polymer Sensor with Phenolic Compounds

| Analyte | Sensitivity Factor | Stability Constant (K_s) [M⁻¹] |

|---|---|---|

| Phenol | 0.05 | - |

| 4-Chlorophenol (B41353) | 0.12 | 1.120 x 10² |

| 2,4-Dichlorophenol | 0.35 | 2.104 x 10³ |

Data sourced from studies on azo dye modified β-cyclodextrin polymers. nih.gov

By analogy, this compound could be incorporated into similar sensor architectures, where the pyridinyl group could further influence the photophysical properties and binding affinities. The synthesis could involve coupling the phenolic oxygen to a fluorophore scaffold, creating a system where interaction with an analyte modulates the fluorescence through mechanisms like photoinduced electron transfer (PeT) or intramolecular charge transfer (ICT). researchgate.net

Integration into Conjugated Polymer Systems

Conjugated polymers are a class of organic materials with alternating single and double bonds, leading to delocalized π-electron systems and interesting electronic and optical properties. rsc.org The synthesis of these materials often relies on the polymerization of functionalized aromatic monomers. researchgate.net

This compound, with its two aromatic rings, presents a potential monomer for incorporation into conjugated polymer backbones. The phenolic hydroxyl group offers a reactive site for etherification or esterification, allowing the molecule to be linked to other monomer units. For example, it could be functionalized to bear vinyl or ethynyl (B1212043) groups, making it suitable for polymerization reactions. Furthermore, the chloro- and methyl- substituents on the rings can be used to tune the solubility and solid-state packing of the resulting polymer.

The general approach to synthesizing conjugated polymers often involves metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which require monomers bearing appropriate functional groups (e.g., halides and boronic esters). korea.ac.kr The chlorine atom on the phenol ring of this compound could potentially participate in such cross-coupling reactions, although the reactivity would be influenced by the other substituents.

Table 2: Examples of Monomer Building Blocks for Conjugated Polymers

| Monomer Class | Example | Resulting Polymer Property |

|---|---|---|

| Chalcogenophenes | Thiophene, Furan, Selenophene | Tunable electronic and optical properties rsc.org |

| Fluorenes | 9,9-dialkylfluorene | Blue light emission, high quantum yield researchgate.net |

| Ferrocenes | 1,1'-Diacetylferrocene | Redox activity, potential for energy storage mdpi.com |

This table presents examples of monomer classes used in conjugated polymer synthesis to illustrate the diversity of building blocks.

Utilization in Supramolecular Architectures and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The specific functionalities within this compound make it an excellent candidate for designing self-assembling systems and engineering crystal structures.

Hydrogen Bond Donors/Acceptors in Self-Assembling Systems

Hydrogen bonding is a powerful tool for directing the self-assembly of molecules into well-defined architectures. ethernet.edu.et The this compound molecule contains both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom of the pyridine ring). This dual functionality allows for the formation of robust intermolecular hydrogen bonds.

Phenols are known to be effective hydrogen bond donors, capable of forming strong interactions with a variety of acceptors. nih.gov The presence of a chlorine atom can influence the acidity of the phenol, potentially modulating the strength of the hydrogen bonds it forms. The pyridine nitrogen, as a hydrogen bond acceptor, can interact with the phenolic proton of another molecule, leading to the formation of chains or more complex networks. In the context of crystal engineering, phenols have been shown to form reliable supramolecular heterosynthons with hydrogen-bond acceptors like aromatic nitrogen bases. nih.gov

Table 3: Common Hydrogen Bond Motifs in Supramolecular Chemistry

| Donor | Acceptor | Synthon Type | Resulting Structure |

|---|---|---|---|

| Carboxylic Acid | Carboxylic Acid | Homosynthon | Dimer |

| Phenol | Pyridine | Heterosynthon | Chain, Network |

| Amide | Amide | Homosynthon | Tape, Sheet |

| Alcohol | Amine | Heterosynthon | Cocrystal network duke.edu |

This table provides examples of common hydrogen bonding patterns that drive supramolecular assembly.

π-Stacking Interactions in Crystal Engineering

Crystal engineering focuses on the design and synthesis of new crystalline solids with desired properties, often guided by an understanding of intermolecular interactions. ul.ie Besides hydrogen bonding, π-stacking interactions between aromatic rings are a crucial factor in determining the packing of molecules in the solid state. nih.gov

This compound contains two aromatic rings, the chlorophenol ring and the methylpyridine ring, which can participate in π-π stacking interactions. mdpi.com The electronic nature of these rings is different; the phenol ring is relatively electron-rich, while the pyridine ring is electron-deficient. This can lead to favorable donor-acceptor type π-stacking interactions. reading.ac.uk The relative orientation of the rings (e.g., face-to-face or edge-to-face) will be dictated by a combination of steric effects from the substituents and the optimization of electrostatic interactions.

Theoretical studies on substituted pyridinium (B92312) ions have shown that electron-donating substituents can increase π+-π+ stacking interactions. nih.gov While the pyridine in the target molecule is not charged, the electronic effects of the methyl group would still influence its stacking behavior. The interplay between hydrogen bonding and π-stacking will ultimately determine the final supramolecular architecture. nih.gov

Table 4: Factors Influencing π-Stacking Interactions

| Factor | Description | Effect on Interaction |

|---|---|---|

| Electrostatics | Interaction between the quadrupole moments of the aromatic rings. | Can be attractive or repulsive depending on ring orientation. |

| Dispersion Forces | Attractive forces arising from instantaneous fluctuations in electron density. | Always attractive and a major contributor to stacking energy. |

| Substituent Effects | Electron-donating or -withdrawing groups on the aromatic rings. | Modulates the electrostatic potential and can enhance donor-acceptor interactions. |

| Solvation | The surrounding solvent can influence the strength of the interaction. | Polar solvents can weaken π-stacking by competing for interactions. |

This table summarizes key factors that govern the strength and geometry of π-stacking interactions in molecular systems. nih.govmdpi.com

Derivatization and Analog Synthesis of 4 Chloro 3 5 Methylpyridin 2 Yl Phenol

Systematic Modification of the Phenol (B47542) Ring

The phenol ring in 4-chloro-3-(5-methylpyridin-2-yl)phenol contains three key features that guide its derivatization: the activating hydroxyl (-OH) group, the deactivating but ortho-, para-directing chloro (-Cl) group, and the bulky pyridinyl substituent. The hydroxyl group is a strong activating group and directs electrophilic aromatic substitution to the positions ortho and para to it (positions 2, 6, and 4). However, positions 3 and 4 are already substituted. This leaves the positions ortho to the hydroxyl group as the most probable sites for further substitution.

Electron-Withdrawing Groups (EWGs): Standard electrophilic aromatic substitution reactions can be employed to install EWGs. For instance, nitration using nitric acid in a sulfuric acid medium would likely introduce a nitro (-NO2) group at the position ortho to the hydroxyl group. The presence of EWGs typically increases the acidity of the phenol. tru.cavanderbilt.edu

Electron-Donating Groups (EDGs): EDGs, such as alkyl or alkoxy groups, can be introduced through various methods. Friedel-Crafts alkylation could add small alkyl chains, although the reaction conditions must be carefully controlled to avoid side reactions. An alkoxy group, like methoxy (B1213986) (-OCH3), can be introduced by Williamson ether synthesis, which involves deprotonating the phenolic hydroxyl group with a base followed by reaction with an alkyl halide (e.g., methyl iodide). EDGs generally decrease the acidity of the phenol. iitk.ac.in

| Derivative Structure | Substituent Added | Group Type | Potential Synthetic Reaction |

|---|---|---|---|

| 4-Chloro-3-(5-methylpyridin-2-yl)-6-nitrophenol | -NO₂ | Electron-Withdrawing | Aromatic Nitration |

| 4-Chloro-6-cyano-3-(5-methylpyridin-2-yl)phenol | -CN | Electron-Withdrawing | Sandmeyer Reaction (from an amino group) |

| 6-Bromo-4-chloro-3-(5-methylpyridin-2-yl)phenol | -Br | Electron-Withdrawing (Inductive) | Aromatic Bromination |

| 4-Chloro-6-methoxy-3-(5-methylpyridin-2-yl)phenol | -OCH₃ | Electron-Donating | Williamson Ether Synthesis |

| 4-Chloro-6-methyl-3-(5-methylpyridin-2-yl)phenol | -CH₃ | Electron-Donating | Friedel-Crafts Alkylation |

The chlorine atom at the 4-position of the phenol ring serves as a versatile handle for further functionalization, primarily through metal-catalyzed cross-coupling and substitution reactions. rsc.orgfrontiersin.orgnih.govrsc.org

Halogen Exchange: The chloro group can be exchanged for other halogens, such as bromine or iodine, through metal-catalyzed processes. These reactions, sometimes referred to as aromatic Finkelstein reactions, often utilize copper or nickel catalysts and a halide source (e.g., NaI, KBr) to drive the equilibrium toward the desired product. acs.org Converting the less reactive aryl chloride to a more reactive aryl iodide can facilitate subsequent cross-coupling reactions. nih.gov

Cross-Coupling Reactions: The chloro substituent is amenable to various palladium-catalyzed cross-coupling reactions. For example, a Suzuki reaction with an arylboronic acid can replace the chlorine with a new aryl or heteroaryl group, creating a bi-aryl linkage. Similarly, Buchwald-Hartwig amination can be used to replace the chlorine with a primary or secondary amine. Reductive dehalogenation can also be performed to replace the chlorine atom with hydrogen, yielding 3-(5-methylpyridin-2-yl)phenol. oup.com

| Derivative Structure | Modification | Potential Synthetic Reaction | Reagents |

|---|---|---|---|

| 4-Iodo-3-(5-methylpyridin-2-yl)phenol | Cl → I | Aromatic Finkelstein Reaction | NaI, Cu(I) or Ni(II) catalyst |

| 4-Bromo-3-(5-methylpyridin-2-yl)phenol | Cl → Br | Aromatic Finkelstein Reaction | KBr, Cu(I) or Ni(II) catalyst |

| 4-Phenyl-3-(5-methylpyridin-2-yl)phenol | Cl → Ph | Suzuki Coupling | Phenylboronic acid, Pd catalyst, base |

| 4-(Dimethylamino)-3-(5-methylpyridin-2-yl)phenol | Cl → N(CH₃)₂ | Buchwald-Hartwig Amination | Dimethylamine, Pd catalyst, base |

| 3-(5-methylpyridin-2-yl)phenol | Cl → H | Reductive Dechlorination | H₂, Pd/C catalyst |

Systematic Modification of the Pyridine (B92270) Ring

The pyridine ring offers distinct opportunities for derivatization. Compared to the electron-rich phenol ring, the pyridine ring is electron-deficient, which makes it resistant to electrophilic substitution but susceptible to nucleophilic attack. chemistnotes.comgcwgandhinagar.com The existing methyl group also provides a site for side-chain chemistry.

The methyl group at the 5-position is a key site for functionalization.

Oxidation: The methyl group can be oxidized to various functional groups. Strong oxidizing agents can convert the methyl group into a carboxylic acid (-COOH). google.combme.hu For example, oxidation with potassium permanganate (B83412) or exposure to certain catalytic oxidation conditions can yield 2-(4-chloro-3-hydroxyphenyl)-5-pyridinecarboxylic acid. google.com Partial oxidation could potentially yield an alcohol (-CH₂OH) or an aldehyde (-CHO).

Homologation: While more complex, the methyl group could be extended (homologated) to an ethyl or larger alkyl group. This might involve halogenation of the methyl group to a benzylic-type halide, followed by reaction with an organometallic reagent.

| Derivative Structure | Modification of -CH₃ Group | Potential Synthetic Reaction |

|---|---|---|

| 2-(4-Chloro-3-hydroxyphenyl)-5-pyridinecarboxylic acid | -CH₃ → -COOH | Side-chain oxidation |

| (2-(4-Chloro-3-hydroxyphenyl)pyridin-5-yl)methanol | -CH₃ → -CH₂OH | Controlled side-chain oxidation |

| 2-(4-Chloro-3-hydroxyphenyl)-5-pyridinecarboxaldehyde | -CH₃ → -CHO | Controlled side-chain oxidation |

| 4-Chloro-3-(5-ethylpyridin-2-yl)phenol | -CH₃ → -CH₂CH₃ | Homologation sequence |

Introducing new substituents onto the pyridine ring is governed by its electronic properties.

Electrophilic Substitution: Direct electrophilic substitution on the pyridine ring is challenging due to the deactivating effect of the nitrogen atom and requires harsh conditions. gcwgandhinagar.comwikipedia.orgyoutube.com If successful, substitution would likely occur at the positions meta to the nitrogen (positions 3 and 5), but position 5 is already occupied. Conversion of the pyridine to its N-oxide derivative can activate the ring towards electrophilic substitution, primarily at the 4-position. gcwgandhinagar.com

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at positions ortho and para to the nitrogen (positions 2 and 6). wikipedia.org Since position 2 is blocked, position 6 is a potential site for reactions like the Chichibabin reaction, which could introduce an amino group.

Directed Metalation: Modern C-H activation or directed ortho-metalation strategies could also be employed to functionalize the pyridine ring with high regioselectivity, often at the positions adjacent to the existing substituents.

| Derivative Structure | Substituent Added | Position | Potential Synthetic Strategy |

|---|---|---|---|

| 4-Chloro-3-(4-nitro-5-methylpyridin-2-yl)phenol | -NO₂ | 4 | Nitration of Pyridine N-oxide, followed by deoxygenation |

| 3-(6-Amino-5-methylpyridin-2-yl)-4-chlorophenol | -NH₂ | 6 | Chichibabin Reaction |

| 4-Chloro-3-(4,5-dimethylpyridin-2-yl)phenol | -CH₃ | 4 | Catalytic C-H methylation |

Linker Chemistry and Scaffold Expansion

The expansion of the this compound scaffold through the introduction of linkers is a key strategy for developing new chemical entities with tailored properties. This involves connecting two or more of the parent molecules or attaching them to a larger molecular framework.

Synthesis of Dimers and Oligomers